

An In-depth Technical Guide to CP-628006: A Novel CFTR Potentiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-628006 is a novel small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the ion channel dysfunctional in cystic fibrosis (CF).[1] [2] Developed by Pfizer, this compound has demonstrated a distinct chemical structure and mechanism of action compared to existing CFTR potentiators like ivacaftor.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CP-628006**, with a focus on quantitative data, experimental methodologies, and its interaction with the CFTR signaling pathway.

Chemical Structure and Properties

CP-628006 is characterized by a unique chemical scaffold, distinguishing it from other known CFTR potentiators.[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C32H35F3N2O2	[4]
Molecular Weight	536.63 g/mol	[4]
CAS Number	305822-08-6	[4]

(Image of the chemical structure of **CP-628006** would be placed here if image generation were supported)

A 2D chemical structure of **CP-628006** reveals its complex heterocyclic system.

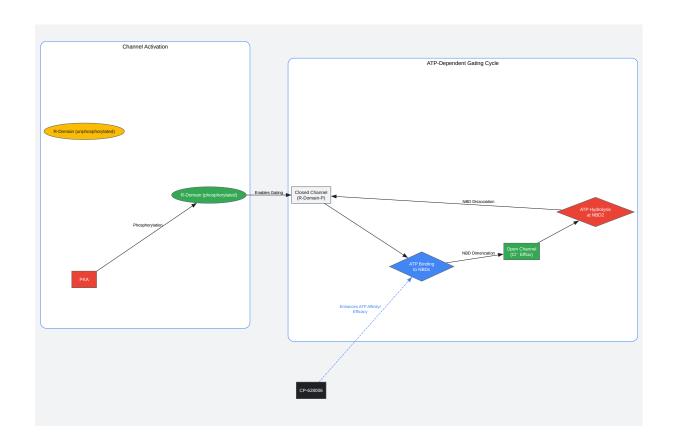
Biological Activity and Quantitative Data

CP-628006 acts as a potentiator, meaning it enhances the channel gating function of the CFTR protein, increasing the probability of the channel being in an open state.[5][6] Its efficacy has been demonstrated on wild-type and various mutant forms of CFTR, most notably the F508del and G551D mutations.[1][2]

In Vitro Efficacy

The potency of **CP-628006** has been quantified in various cellular models. A key study by Liu et al. (2021) in the British Journal of Pharmacology provides a detailed characterization.

Cell Line/Mutati on	Assay Type	Parameter	CP-628006	Ivacaftor	Reference
FRT cells expressing lumacaftor- rescued F508del- CFTR	Ussing Chamber (Apical CI ⁻ Current)	EC50	0.4 μΜ	0.03 μΜ	[2]
E _{max} (% of Ivacaftor)	~50%	100%	[2]		
FRT cells expressing G551D-CFTR	Ussing Chamber (Apical CI ⁻ Current)	EC50	1.1 μΜ	0.004 μΜ	[2]
E _{max} (% of Ivacaftor)	~25%	100%	[2]		
Human Bronchial Epithelial (hBE) cells (F508del/F50 8del)	Ussing Chamber (Short-Circuit Current)	EC50	0.2 μΜ	0.002 μΜ	[2]
E _{max} (% of Ivacaftor)	~60%	100%	[2]		
Human Bronchial Epithelial (hBE) cells (F508del/G55 1D)	Ussing Chamber (Short-Circuit Current)	EC50	0.3 μΜ	0.003 μM	[2]
E _{max} (% of Ivacaftor)	~40%	100%	[2]		



Mechanism of Action: An ATP-Dependent Process

A distinguishing feature of **CP-628006** is its ATP-dependent mechanism of action, particularly on the G551D-CFTR mutant.[1][7] While ivacaftor can potentiate G551D-CFTR in an ATP-independent manner, the action of **CP-628006** relies on the presence of ATP.[1] This suggests that **CP-628006** may modulate the interaction of ATP with the Nucleotide-Binding Domains (NBDs) of CFTR, thereby influencing the channel's gating cycle.[7] **CP-628006** has been shown to increase both the frequency and duration of channel openings for wild-type, F508del-CFTR, and G551D-CFTR.[1]

CFTR Gating and the Influence of CP-628006

The gating of the CFTR channel is a complex process involving phosphorylation of the Regulatory (R) domain by Protein Kinase A (PKA) and subsequent ATP binding and hydrolysis at the NBDs. The following diagram illustrates the canonical CFTR gating cycle and the proposed point of intervention for **CP-628006**.

Click to download full resolution via product page

CFTR Gating Cycle and CP-628006 Intervention.

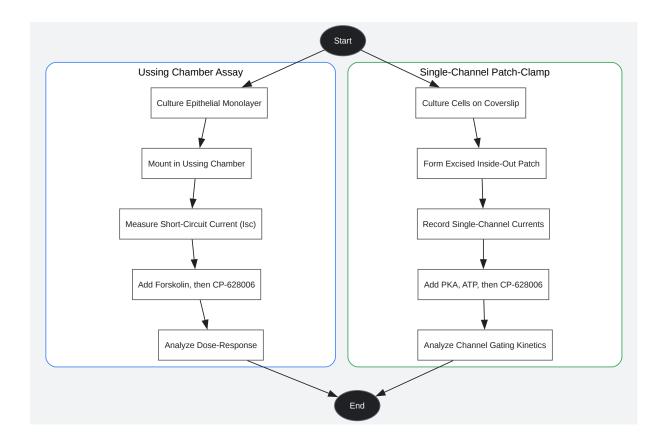
Experimental Protocols

The characterization of **CP-628006** has relied on established electrophysiological techniques. Below are detailed methodologies for key experiments cited in the literature.

Ussing Chamber Electrophysiology

This technique is used to measure ion transport across epithelial cell monolayers.

- Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR mutants (e.g., F508del or G551D) or primary human bronchial epithelial (hBE) cells from CF patients are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
- Chamber Setup: The permeable supports are mounted in Ussing chambers, separating the apical and basolateral sides of the epithelium. Each side is bathed in a specific physiological salt solution, and the system is maintained at 37°C and gassed with 95% O₂/5% CO₂.
- Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is continuously recorded.
- Experimental Procedure:
 - A basolateral-to-apical chloride gradient is established by using a low chloride concentration in the apical bath.
 - Amiloride is added to the apical bath to block the epithelial sodium channel (ENaC).
 - Forskolin is added to the apical and basolateral baths to raise intracellular cAMP levels and activate CFTR.
 - CP-628006 or another potentiator is added cumulatively to the apical bath to determine a dose-response relationship.


- Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
- Data Analysis: The change in Isc in response to the potentiator is measured and used to calculate EC₅₀ and E_{max} values.

Single-Channel Patch-Clamp Recording

This technique allows for the direct observation of the opening and closing of individual CFTR channels.

- Cell Preparation: Cells expressing the CFTR channel of interest (e.g., HEK293 cells) are grown on glass coverslips.
- Pipette Preparation: Borosilicate glass micropipettes are pulled to a fine tip and fire-polished.
 The pipette is filled with a solution containing the ions to be studied.
- Seal Formation: The micropipette is pressed against the cell membrane, and suction is applied to form a high-resistance "gigaohm" seal.
- Excised Inside-Out Patch Configuration: The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular side now facing the bath solution.
- Recording Conditions: The excised patch is moved to a bath solution mimicking the intracellular environment, containing ATP and the catalytic subunit of PKA to activate the CFTR channels in the patch.
- Data Acquisition: The current flowing through the single channel(s) in the patch is recorded at a high sampling rate. The opening and closing of the channel are observed as discrete steps in the current trace.
- Drug Application: CP-628006 is added to the bath solution to observe its effect on channel gating in real-time.
- Data Analysis: The recordings are analyzed to determine the channel open probability (Po),
 mean open time, and mean closed time.

Click to download full resolution via product page

Workflow of Key Experimental Assays.

Conclusion

CP-628006 is a promising CFTR potentiator with a distinct pharmacological profile. Its ATP-dependent mechanism of action differentiates it from other potentiators and offers a potential avenue for combination therapies in the treatment of cystic fibrosis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of this debilitating disease. Further investigation into the precise binding site and the full extent of its synergistic potential with other CFTR modulators is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to CP-628006: A Novel CFTR Potentiator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422454#chemical-structure-and-properties-of-cp-628006]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com